1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone
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Overview
Description
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.46 g/mol . This compound is characterized by its complex structure, which includes a benzyloxy group, a phenoxy group, and an ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
A structurally similar compound has been suggested to bind to the hinge region of the atp binding site of egfr kinase .
Mode of Action
This interaction could potentially alter the conformation or activity of the target protein .
Biochemical Pathways
If the compound indeed targets egfr kinase, it could potentially affect pathways related to cell proliferation and survival, as egfr is known to play a crucial role in these processes .
Pharmacokinetics
Factors such as the compound’s molecular weight (37645 ) and its potential interactions with biological membranes could influence its bioavailability.
Result of Action
If the compound indeed targets egfr kinase, it could potentially inhibit the kinase activity, leading to decreased cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo free radical reactions . These reactions can involve enzymes, proteins, and other biomolecules, leading to various biochemical transformations .
Molecular Mechanism
The molecular mechanism of action of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(benzyloxy)phenol with 1,3-dibromopropane to form 3-(4-(benzyloxy)phenoxy)propane. This intermediate is then reacted with 3-(4-hydroxyphenyl)propan-1-one under basic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Chemical Reactions Analysis
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its structure makes it a useful probe for understanding biological pathways.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar compounds to 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone include:
4-(Benzyloxy)phenol: A simpler compound with a similar benzyloxy group, used in various organic synthesis reactions.
3-(4-Hydroxyphenyl)propan-1-one: An intermediate in the synthesis of the target compound, also used in other synthetic applications.
1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone: A structural isomer with similar properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[3-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-19(25)21-9-5-10-24(17-21)27-16-6-15-26-22-11-13-23(14-12-22)28-18-20-7-3-2-4-8-20/h2-5,7-14,17H,6,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMFXXUQRGTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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